molecular formula C16H16FN3OS B2962644 N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049371-70-1

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Katalognummer B2962644
CAS-Nummer: 1049371-70-1
Molekulargewicht: 317.38
InChI-Schlüssel: QYFSIFHGFLTIFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their potential biological activities . They consist of a fused, planar aromatic heterocyclic system containing four heteroatoms with a bridgehead nitrogen atom .


Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized through various methods. One such method involves asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine . The yields from these reactions can be reasonably good (55%–79%) and exceptionally high stereoselectivity (>99 : 1 dr) can be achieved .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom .


Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine have been reported .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives is in the field of cancer research. Studies have synthesized and evaluated novel analogs of this compound for their potent anticancer properties. For instance, Karki et al. (2011) synthesized various analogues and evaluated their biological activity against leukemia cells. The study found that certain derivatives exhibited strong cytotoxicity, indicating potential as chemotherapeutic agents (Karki et al., 2011). Similarly, Abdel‐Maksoud et al. (2019) designed a new series of imidazo[2,1-b]thiazole compounds, demonstrating cytotoxic activity against colon cancer and melanoma cell lines, with some derivatives showing superior activity compared to sorafenib, a known cancer drug (Abdel‐Maksoud et al., 2019).

Antihypertensive and Vasodilatory Effects

Beyond its anticancer applications, derivatives of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide have been explored for their potential antihypertensive effects. Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration (Carini et al., 1991). Furthermore, Barnish et al. (1980) reported on imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors with cerebrovasodilatory properties, indicating potential applications in treating conditions associated with decreased cerebral blood flow (Barnish et al., 1980).

Anti-Tuberculosis Activity

Recent studies have also highlighted the use of N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives in targeting Mycobacterium tuberculosis. Moraski et al. (2016) identified imidazo[2,1-b]thiazole-5-carboxamides as a promising class of anti-tuberculosis compounds with nanomolar potency against replicating and drug-resistant strains, as well as low toxicity to VERO cells (Moraski et al., 2016).

Zukünftige Richtungen

The future directions for research on “N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in the field of optoelectronics/photonics .

Eigenschaften

IUPAC Name

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFSIFHGFLTIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.